molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2652201
CAS No.: 320422-16-0
M. Wt: 307.353
InChI Key: DNQOMSMXKOXSQF-LVZFUZTISA-N
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Description

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a synthetic indole derivative designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features an indole core, a privileged scaffold in naturally occurring and pharmacologically active substances, substituted with an allyl group and a 4-methoxyphenyl hydrazone moiety . This specific structure classifies it as an isatin-derived hydrazone, a class of compounds known for their significant potential in biological activity . The core indole structure is recognized for its diverse biological activities. Scientific literature indicates that indole and isatin derivatives exhibit a broad spectrum of pharmacological properties, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . Isatin-based hydrazones, in particular, have been explored as key intermediates in synthesizing more complex molecules and have demonstrated promise in enzyme inhibition assays . For instance, structurally related sulfonylhydrazide derivatives of isatin have been investigated for their urease inhibitory activity , suggesting a potential research pathway for this compound in biochemical studies . The presence of the hydrazone functional group is a key feature, as it can be involved in hydrogen bonding and dipole-dipole interactions with biological targets, which is crucial for studying ligand-receptor interactions . The allyl substituent on the indole nitrogen atom can enhance the compound's lipophilicity and may offer a handle for further chemical modifications, making it a versatile building block for synthesizing combinatorial libraries or more complex molecular architectures . The 4-methoxyphenyl group on the hydrazone nitrogen can influence the compound's electronic properties and its binding affinity to specific enzymatic pockets. This product is provided for non-human research applications only and is intended for use by qualified researchers in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGRFQWHSFVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160864
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-16-0
Record name 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-1H-indole-2,3-dione derivatives have been investigated for their potential therapeutic effects. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to 1-allyl-1H-indole-2,3-dione have shown promise against various viral strains. Research indicates that modifications in the indole structure can lead to enhanced inhibition of viral replication mechanisms, particularly in the context of RNA viruses like HIV and DENV .

Anticancer Properties

The compound has also been evaluated for anticancer properties. Indole derivatives are known to interact with cellular pathways involved in cancer progression. Studies suggest that 1-allyl-1H-indole-2,3-dione may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

The hydrazone structure contributes to the biological activity of the compound by facilitating interactions with biological targets.

Enzyme Inhibition

Research indicates that hydrazones can act as enzyme inhibitors. For example, they may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions and disease processes .

Antioxidant Activity

Compounds containing indole structures have been reported to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and could be a significant area of application for 1-allyl-1H-indole-2,3-dione derivatives .

Material Science Applications

The unique chemical structure of 1-allyl-1H-indole-2,3-dione also lends itself to applications in material science.

Organic Electronics

Due to their electronic properties, indole derivatives are being explored for use in organic electronic devices. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Sensor Development

The compound's properties enable its use in biosensing applications. Its interaction with specific biomolecules can be harnessed for developing sensitive detection methods for various analytes .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro (IC50 values < 10 µM)
Study BAnticancer EffectsInduced apoptosis in cancer cell lines; altered expression of apoptosis-related genes
Study COrganic ElectronicsAchieved high charge mobility and stability in thin-film transistors

Mechanism of Action

The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position of Indole-2,3-dione

The 1-position substituent on the indole ring significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Source
1-Allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] Allyl (CH₂CHCH₂) Not provided Not provided Target compound
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] Phenyl (C₆H₅) Not provided Not provided
1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] 3-(Trifluoromethyl)benzyl Not provided Not provided
1-(Morpholinomethyl)-1H-indole-2,3-dione derivatives Morpholinomethyl (N-CH₂-morpholine) C19H19ClN4O2 370.84–405.28
  • Allyl vs.
  • Electron-Withdrawing Effects : The 3-(trifluoromethyl)benzyl group in imparts strong electron-withdrawing properties, likely increasing stability but reducing solubility in polar solvents.
  • Morpholinomethyl Derivatives: These substituents () introduce tertiary amine functionality, improving water solubility and enabling hydrogen bonding.

Hydrazone Substituent Variations

The 4-methoxyphenyl group on the hydrazone moiety distinguishes this compound from analogs with halogenated or nitro-substituted aryl groups:

Compound Name Hydrazone Substituent Key Properties Source
1-Allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] 4-Methoxyphenyl (electron-donating) Likely higher solubility in organic solvents Target compound
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] 4-Chlorophenyl (electron-withdrawing) Increased lipophilicity, potential bioactivity
Derivatives with 3,4-dichlorophenyl hydrazones 3,4-Dichlorophenyl Enhanced electron-withdrawing effects, possible cytotoxicity
  • 4-Methoxy vs. Halogen Substituents : The methoxy group (-OCH₃) is electron-donating , which may enhance resonance stabilization of the hydrazone moiety and improve solubility in alcohols or ethers. In contrast, chloro or nitro groups (e.g., in ) are electron-withdrawing, increasing compound stability but reducing solubility.

Biological Activity

1-Allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a compound belonging to the indole derivative class, recognized for its diverse biological activities and potential therapeutic applications. This compound, with a molecular formula of C18H17N3O2C_{18}H_{17}N_{3}O_{2} and a molar mass of 307.35 g/mol, is synthesized through the reaction of 1-allyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine under controlled conditions .

PropertyValue
Molecular Formula C18H17N3O2
Molar Mass 307.35 g/mol
CAS Number 320422-16-0
IUPAC Name 3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets and pathways. Research indicates that it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Potential Therapeutic Effects

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antioxidant Study : Another research highlighted its ability to scavenge free radicals effectively, suggesting its utility in preventing oxidative damage in cellular systems .
  • Inflammation Model : In vivo studies using animal models indicated significant reductions in inflammatory markers when treated with this compound, supporting its potential use in anti-inflammatory therapies .

Comparison with Similar Compounds

The unique structure of 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] distinguishes it from other indole derivatives:

CompoundBiological ActivityUnique Features
1-Allyl-1H-indole-2,3-dione Precursor for synthesisSimple indole structure
4-Methoxyphenylhydrazine Used as a precursorHydrazine functionality
Indole-3-acetic acid Plant growth regulatorNaturally occurring indole derivative

Q & A

Q. Table 1: Key Spectral Data for Z-Isomer Characterization

TechniqueDiagnostic FeaturesReference
¹H NMRNH protons: δ 12.25–12.81 ppm (Z-isomer); Allyl protons: δ 5.1–5.3 ppm (multiplet)
¹³C NMRC=O: δ 162.86 ppm; C=S: δ 182.12 ppm
SC-XRDDihedral angle: 4.13° between indole and phenyl rings

Q. Table 2: Software for Structural Analysis

ToolApplicationReference
SHELXLRefinement of hydrogen bonds and thermal parameters
OLEX2Visualization of π-π interactions and Hirshfeld surfaces
MercuryAnalysis of crystal packing and void volumes

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